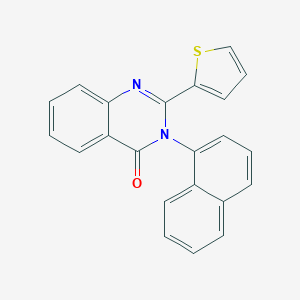
3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure substituted with naphthyl and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone typically involves a multi-step process. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and ease of operation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring environmental and safety compliance.
Chemical Reactions Analysis
Types of Reactions
3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, where substituents on the aromatic ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) or acids/bases to facilitate the reaction.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit specific kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylsulfanyl-3-naphthalen-1-yl-3H-quinazolin-4-one
- 3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.
Properties
Molecular Formula |
C22H14N2OS |
|---|---|
Molecular Weight |
354.4g/mol |
IUPAC Name |
3-naphthalen-1-yl-2-thiophen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C22H14N2OS/c25-22-17-10-3-4-11-18(17)23-21(20-13-6-14-26-20)24(22)19-12-5-8-15-7-1-2-9-16(15)19/h1-14H |
InChI Key |
MBSNOWWSXYAQOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C5=CC=CS5 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


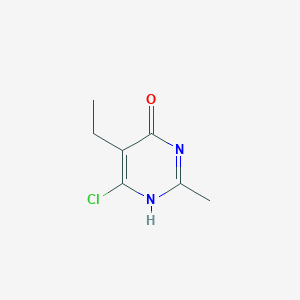
![Ethyl 6-formyl-4-methyl-2-phenylfuro[3,2-b]pyrrole-5-carboxylate](/img/structure/B504754.png)
![N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B504758.png)
![5-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504759.png)
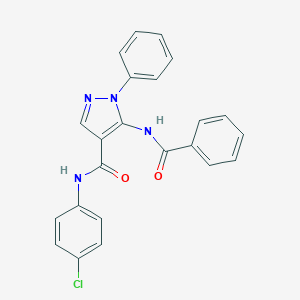
![5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504762.png)
![5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504763.png)
![5-[(2-chlorobenzoyl)amino]-N-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504764.png)
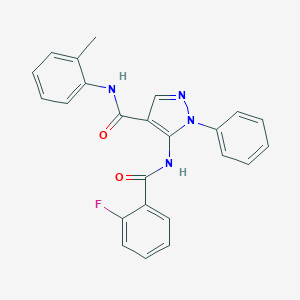
![5-[(2-fluorobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504766.png)
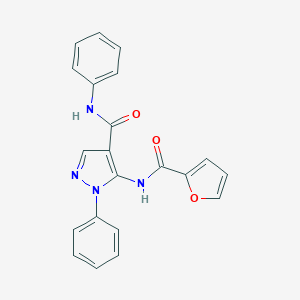
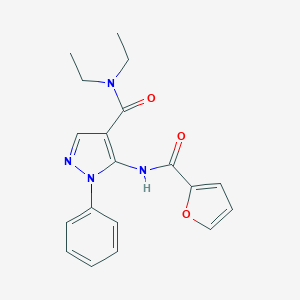
![N-[4-(morpholine-4-carbonyl)-2-phenylpyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B504772.png)
![N-(4-bromophenyl)-1-phenyl-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B504773.png)
